molecular formula C19H17N3O4S B14612108 N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]sulfuric diamide CAS No. 58283-22-0

N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]sulfuric diamide

Cat. No.: B14612108
CAS No.: 58283-22-0
M. Wt: 383.4 g/mol
InChI Key: FSTQWXMVQREXOW-UHFFFAOYSA-N
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Description

N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]sulfuric diamide is a complex organic compound with a unique structure that combines benzyloxy, pyridine, and sulfuric diamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]sulfuric diamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzyloxy group through a nucleophilic substitution reaction. . The final step involves the formation of the sulfuric diamide group through a reaction with sulfuryl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]sulfuric diamide undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The pyridine-2-carbonyl group can be reduced to a pyridine-2-methyl group.

    Substitution: The sulfuric diamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the sulfuric diamide group under mild conditions.

Major Products

The major products formed from these reactions include benzaldehyde derivatives, pyridine-2-methyl derivatives, and substituted sulfuric diamides.

Scientific Research Applications

N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]sulfuric diamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]sulfuric diamide involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the pyridine-2-carbonyl group can form hydrogen bonds with amino acid residues. The sulfuric diamide group can participate in covalent bonding with nucleophilic sites on enzymes, leading to inhibition of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]sulfonamide
  • N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]sulfonic acid
  • N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]sulfonyl chloride

Uniqueness

N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]sulfuric diamide is unique due to the presence of the sulfuric diamide group, which imparts distinct chemical reactivity and biological activity compared to its sulfonamide and sulfonic acid analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

58283-22-0

Molecular Formula

C19H17N3O4S

Molecular Weight

383.4 g/mol

IUPAC Name

2-[4-phenylmethoxy-3-(sulfamoylamino)benzoyl]pyridine

InChI

InChI=1S/C19H17N3O4S/c20-27(24,25)22-17-12-15(19(23)16-8-4-5-11-21-16)9-10-18(17)26-13-14-6-2-1-3-7-14/h1-12,22H,13H2,(H2,20,24,25)

InChI Key

FSTQWXMVQREXOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)C3=CC=CC=N3)NS(=O)(=O)N

Origin of Product

United States

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